Ethyl azepane-3-carboxylate hydrochloride

σ1 receptor ligands spirocyclic scaffolds structure-affinity relationships

Medicinal chemists targeting σ1 receptors face limited conformational flexibility with piperidine scaffolds. • Seven-membered azepane core delivers 2.9-fold higher σ1 affinity (Ki=0.42 vs 1.2 nM) and 150-fold selectivity over σ2. • Ethyl ester HCl salt enables direct aminolysis, eliminating coupling reagents and protection steps-streamlining library synthesis and scale-up. • Supplied at ≥95% purity; recommended storage at 2-8°C for batch-to-batch reproducibility.

Molecular Formula C9H18ClNO2
Molecular Weight 207.698
CAS No. 1427502-19-9
Cat. No. B580012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl azepane-3-carboxylate hydrochloride
CAS1427502-19-9
Molecular FormulaC9H18ClNO2
Molecular Weight207.698
Structural Identifiers
SMILESCCOC(=O)C1CCCCNC1.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8-5-3-4-6-10-7-8;/h8,10H,2-7H2,1H3;1H
InChIKeyQMKFELCUZZLWMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Azepane-3-Carboxylate Hydrochloride (CAS 1427502-19-9): Procurement-Grade Seven-Membered Heterocyclic Building Block


Ethyl azepane-3-carboxylate hydrochloride (CAS 1427502-19-9) is a saturated seven-membered nitrogen-containing heterocyclic building block, supplied as the hydrochloride salt with molecular formula C9H18ClNO2 and molecular weight 207.70 g/mol . It features a hexahydro-1H-azepine core bearing an ethyl ester at the 3-position, existing as a racemic mixture unless otherwise specified. Commercial availability includes purity specifications ranging from 95% to NLT 98% with storage recommendations at 2-8°C, and the compound serves as a versatile intermediate in medicinal chemistry for constructing azepane-containing pharmacophores .

Why Ethyl Azepane-3-Carboxylate Hydrochloride Cannot Be Interchanged with Piperidine or Carboxylic Acid Analogs


Substitution of ethyl azepane-3-carboxylate hydrochloride with in-class heterocyclic esters or azepane carboxylic acid derivatives introduces measurable liabilities in three critical procurement dimensions: ring-size-dependent biological activity, ester-to-acid reactivity divergence, and intermediate-specific synthetic pathway compatibility. The seven-membered azepane ring confers distinct conformational flexibility and binding pocket occupancy compared to six-membered piperidine analogs, directly affecting receptor affinity [1]. Furthermore, the ethyl ester moiety enables downstream amidation and ester hydrolysis reactions that the corresponding free carboxylic acid (CAS 2007916-48-3) cannot undergo without additional protection-deprotection sequences . The hydrochloride salt form further provides enhanced aqueous solubility and handling stability compared to the free base (CAS 193560-73-5), which is critical for reproducible reaction outcomes in multi-step syntheses.

Ethyl Azepane-3-Carboxylate Hydrochloride: Quantitative Differentiation Evidence Against Comparator Compounds


Seven-Membered Azepane Ring vs. Six-Membered Piperidine: Quantified σ1 Receptor Affinity Enhancement

Ring expansion from a six-membered piperidine to a seven-membered azepane in spirocyclic σ1 receptor ligands produces a quantifiable increase in receptor binding affinity. In a direct head-to-head comparison of spirocyclic tetrahydropyran-based ligands, the azepane-containing analog demonstrated a Ki of 0.42 nM compared to the piperidine analog's Ki of 1.2 nM [1]. This represents an approximately 2.9-fold improvement in binding affinity attributable to the azepane ring geometry.

σ1 receptor ligands spirocyclic scaffolds structure-affinity relationships

Ring Expansion Enhances σ2 Receptor Selectivity: 150-Fold vs. 45-Fold Selectivity Window

Beyond absolute affinity, the azepane ring confers substantially improved selectivity against the related σ2 receptor subtype. In the same spirocyclic ligand series, the azepane-containing analog 23a achieved 150-fold selectivity for σ1 over σ2 receptors, whereas the piperidine analog 5a exhibited only 45-fold selectivity [1]. This 3.3-fold improvement in selectivity reduces potential off-target pharmacology.

receptor selectivity off-target profiling σ2 receptor

Ethyl Ester vs. Free Carboxylic Acid: Divergent Synthetic Utility in Amide Bond Formation

The ethyl ester moiety in ethyl azepane-3-carboxylate hydrochloride (CAS 1427502-19-9) enables direct aminolysis or amidation without requiring prior activation or deprotection. In contrast, azepane-3-carboxylic acid hydrochloride (CAS 2007916-48-3, purity 95%) requires coupling reagents such as HATU, EDC/HOBt, or carbodiimides, adding reaction steps, cost, and purification burden . The ester-to-amine transformation can proceed under milder conditions with fewer byproducts, whereas the carboxylic acid necessitates pH control to prevent zwitterion formation that complicates extraction and chromatography.

amide coupling synthetic intermediates protection strategy

Procurement-Grade Purity Specifications: 98% (NLT) vs. Standard 95% Commercial Grades

Commercial suppliers of ethyl azepane-3-carboxylate hydrochloride offer multiple purity grades that directly impact downstream synthetic reliability. MolCore provides material with NLT 98% purity and ISO certification compliance , while several vendors including AKSci, Leyan, and Sigma-Aldrich (via AstaTech) supply 95%+ grade material . The availability of a 98% grade provides a measurable 3% absolute purity advantage over the standard 95% grade, corresponding to approximately 30 mg less impurity per gram of material procured.

quality control purity specification pharmaceutical intermediate

Growth Hormone Secretagogue Intermediate: Pathway-Specific Synthetic Utility Not Shared by Methyl Ester Analog

Ethyl azepane-3-carboxylate hydrochloride has been specifically documented as an intermediate in the synthesis of aminoisobutyryltryptophanylnipecotate, a short-duration growth hormone secretion stimulant [1]. This pathway-specific utility derives from the combination of the seven-membered azepane ring and the ethyl ester moiety, which participates in the requisite coupling sequence. The methyl ester analog (methyl azepane-3-carboxylate hydrochloride, CAS 198959-48-7) would produce a different steric and electronic environment during aminolysis, potentially altering reaction kinetics and yield, though no direct comparative yield data for this specific transformation has been published.

growth hormone secretagogue pharmaceutical intermediate peptidomimetic

Ethyl Azepane-3-Carboxylate Hydrochloride: Evidence-Backed Procurement Scenarios for Scientific and Industrial Use


Scenario 1: σ1 Receptor Ligand Optimization Programs Requiring Enhanced Affinity and Selectivity

Medicinal chemistry teams pursuing σ1 receptor modulators should procure ethyl azepane-3-carboxylate hydrochloride when ring-expansion SAR exploration is warranted. The seven-membered azepane scaffold confers a 2.9-fold improvement in σ1 receptor affinity (Ki = 0.42 nM vs. 1.2 nM) and 3.3-fold higher selectivity (150-fold vs. 45-fold) compared to six-membered piperidine analogs in spirocyclic ligand frameworks [1]. This compound serves as a key building block for constructing azepane-containing spirocyclic cores that deliver measurable target engagement advantages over piperidine-based alternatives.

Scenario 2: Multi-Step Synthesis of Peptidomimetic Growth Hormone Secretagogues

Process chemistry and medicinal chemistry groups synthesizing aminoisobutyryltryptophanylnipecotate or related peptidomimetics should prioritize ethyl azepane-3-carboxylate hydrochloride as the validated intermediate. Literature precedent established by Yang et al. (J. Med. Chem. 1998, 41, 2439) demonstrates direct synthetic utility in this pathway [1][2]. The ethyl ester moiety permits straightforward amide bond formation without requiring separate activation steps, distinguishing it from the free carboxylic acid analog and streamlining the synthetic sequence.

Scenario 3: GMP-Adjacent or High-Sensitivity Analytical Applications Requiring Elevated Purity

Laboratories operating under rigorous quality control frameworks, including those conducting impurity profiling, GLP toxicology studies, or sensitive catalytic reactions, should procure the NLT 98% purity grade (MolCore ISO-certified) over standard 95% commercial grades [1]. The 3% absolute purity differential translates to measurably reduced impurity burden—approximately 30 mg less impurity per gram of material—minimizing confounding variables in analytical method validation and reducing side-product formation in reaction optimization studies.

Scenario 4: Direct Amide Formation Without Carboxylic Acid Protection-Deprotection

Synthetic chemists requiring azepane incorporation via amide bond formation should select ethyl azepane-3-carboxylate hydrochloride over azepane-3-carboxylic acid hydrochloride (CAS 2007916-48-3) [1]. The ethyl ester enables direct aminolysis under mild conditions, eliminating one synthetic step and the associated cost of coupling reagents (e.g., HATU, EDC). This step reduction is particularly valuable in library synthesis, parallel medicinal chemistry, and scale-up operations where efficiency gains compound across multiple iterations.

Technical Documentation Hub

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